molecular formula C19H21N3O3S2 B3470566 N-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)benzamide

N-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)benzamide

Cat. No.: B3470566
M. Wt: 403.5 g/mol
InChI Key: RUQSUZLVSLDNIM-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that have a benzene ring attached to an amide group . They are used in a variety of applications, including as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals .


Synthesis Analysis

The synthesis of benzamides typically involves the reaction of benzoic acid with an amine . The exact conditions and reagents used can vary depending on the specific benzamide being synthesized .


Molecular Structure Analysis

Benzamides have a molecular structure that consists of a benzene ring attached to an amide group . The benzene ring is a six-membered ring of carbon atoms with alternating single and double bonds, while the amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogens to form halobenzoic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on their specific structure. For example, they generally have a high melting point and are soluble in common organic solvents .

Mechanism of Action

The mechanism of action of benzamides can vary depending on their specific structure and the context in which they are used. For example, some benzamides are used as inhibitors of certain enzymes .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled .

Future Directions

The study of benzamides and related compounds is a active area of research, with potential applications in areas such as medicinal chemistry and materials science .

Properties

IUPAC Name

N-[4-(4-methylphenyl)sulfonylpiperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-15-7-9-17(10-8-15)27(24,25)22-13-11-21(12-14-22)19(26)20-18(23)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQSUZLVSLDNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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